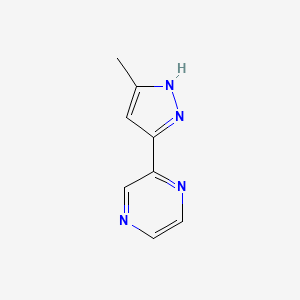

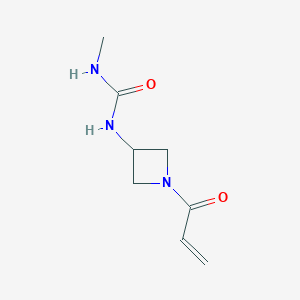

![molecular formula C24H19ClN2O3S B2729317 1'-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione CAS No. 400081-74-5](/img/structure/B2729317.png)

1'-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a spiro[1,3-thiazolidine-2,3’-indole] core, which is a type of heterocyclic compound. Heterocyclic compounds are an important class of organic compounds possessing broad applications in various fields of science .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Spiro compounds, including the specified derivative, are synthesized through reactions involving mercaptoacetic acid and chloroimino compounds, with the structure confirmed by spectroscopic studies highlighting the tetrahedral geometry around the spiro carbon atom (Sehgal, Singh, Dandia, & Bohra, 1994). Moreover, the synthesis methodologies extend to include cyclocondensation of isatin-3-imines with α-mercaptoacids, showcasing the compound's antileukemic activity through leukemia screen tests (Rajopadhye & Popp, 1987).

Catalysis and Green Chemistry Approaches

The use of Brønsted acidic ionic liquids as catalysts and reaction mediums for synthesizing fluorinated spiro compounds reveals their efficiency and environmental friendliness, particularly in microwave-induced techniques. These compounds exhibit antihistamic properties, underscoring the potential for medical applications without delving into specifics of drug use (Arya, Rawat, Dandia, & Sasai, 2012).

Antimicrobial and Anticancer Activities

Research also emphasizes the antimicrobial and anticancer potentials of spiro compounds. Ethoxyphthalimide derivatized spiro compounds have been synthesized and evaluated for antimicrobial activity, contributing to the development of new therapeutic agents (Thadhaney, Sain, Pemawat, & Talesara, 2010). Similarly, the synthesis of spiro[thiazolidinone-isatin] conjugates and their evaluation for anticancer activity indicate their effectiveness against certain cancer cell lines, offering insights into their utility in cancer research (Kaminskyy, Khyluk, Vasylenko, Zaprutko, & Lesyk, 2011).

Environmental Applications

The spiro compounds have also found applications in environmental science, particularly in corrosion inhibition studies. Indoline compounds, for instance, have been evaluated for their effectiveness as corrosion inhibitors on steel surfaces, demonstrating the material science aspect of these compounds without focusing on their pharmacological effects (Yadav, Sarkar, & Purkait, 2015).

Propriétés

IUPAC Name |

1'-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O3S/c1-30-19-12-10-18(11-13-19)27-22(28)15-31-24(27)20-4-2-3-5-21(20)26(23(24)29)14-16-6-8-17(25)9-7-16/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAJWTHTXPJJSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

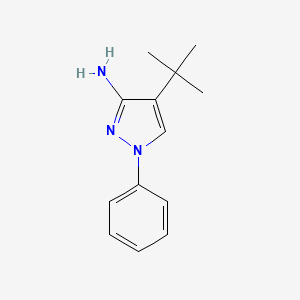

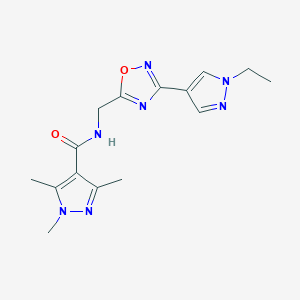

![N-cyclopentyl-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2729235.png)

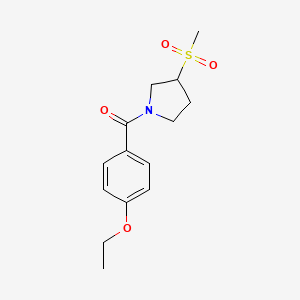

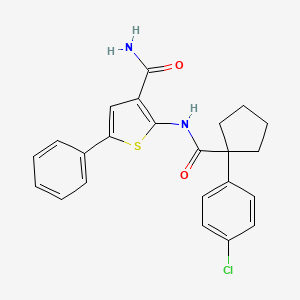

![3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2729236.png)

![N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2729243.png)

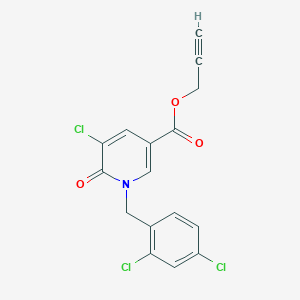

![8-chloro-2-((3-(trifluoromethyl)phenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729245.png)

![N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2729246.png)

![2-Chloro-N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2729251.png)

![3-Thiophen-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2729253.png)